(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

Catalog No.
S15380983
CAS No.
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbon...

Product Name

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

IUPAC Name

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1

InChI Key

WUBRAJPPKQBCMH-CYBMUJFWSA-N

Canonical SMILES

C1CC12CC2(C#N)C3=CC4=C(C=C3)C=NN4

Isomeric SMILES

C1CC12C[C@@]2(C#N)C3=CC4=C(C=C3)C=NN4

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure and the presence of an indazole moiety. Its molecular formula is C13H11N3C_{13}H_{11}N_3, with a molar mass of approximately 209.25 g/mol. The compound features a spiro[2.2]pentane framework, which contributes to its three-dimensional shape and potential biological activity. The indazole group, known for its diverse pharmacological properties, enhances the compound's functionality in medicinal chemistry .

Typical for spirocyclic compounds and indazoles. These may include:

  • Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization reactions: The spiro structure allows for further cyclization, potentially yielding more complex heterocycles.
  • Reduction reactions: The carbonitrile can be reduced to corresponding amines or aldehydes, which are valuable intermediates in organic synthesis.

These reactions can be utilized to modify the compound for enhanced biological activity or to create analogs for structure-activity relationship studies .

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile exhibits significant biological activity, particularly as a potential therapeutic agent. Compounds containing indazole moieties are often associated with various pharmacological effects, including:

  • Antimicrobial properties: Indazoles have been shown to possess activity against a range of pathogens.
  • Anti-inflammatory effects: Some derivatives are explored for their ability to modulate inflammatory pathways.
  • Anticancer activity: The unique structure may interact with specific cellular targets involved in cancer progression.

Research into this compound's specific biological activities is ongoing, but its structural characteristics suggest promising avenues for drug development .

The synthesis of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile can be achieved through several methods, including:

  • Cyclization of precursors: Starting materials containing both the spirocyclic and indazole components can be cyclized under appropriate conditions (e.g., acid catalysis).
  • Multi-step synthetic routes: A combination of functional group transformations and cyclization steps can yield the target compound from simpler precursors.
  • Chiral synthesis techniques: Given the chiral nature of the compound, asymmetric synthesis approaches may be employed to ensure the desired stereochemistry is achieved.

These methods highlight the versatility and complexity involved in synthesizing this unique compound .

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile has potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
  • Chemical research: Its unique structure makes it an interesting subject for studies on molecular interactions and reactivity patterns.
  • Material science: The compound could also find applications in developing novel materials due to its distinctive spirocyclic architecture.

The ongoing research into its properties may reveal additional applications across different scientific domains .

Interaction studies involving (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile focus on understanding how this compound interacts with biological targets:

  • Receptor binding assays: These studies help elucidate the affinity of the compound for specific receptors or enzymes.
  • Cellular assays: Evaluating the effects on cell viability and proliferation can provide insights into its therapeutic potential.

Such studies are crucial for assessing the feasibility of developing this compound into a viable drug candidate .

When comparing (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile with similar compounds, several noteworthy analogs emerge:

Compound NameStructure FeaturesBiological Activity
IndazoleBasic indazole structureAntimicrobial, anticancer
Spiro[indole]Spirocyclic structureNeuroprotective effects
Pyrrolo[3,4-b]quinolinPolycyclic structureAntitumor activity

These compounds share structural characteristics but differ significantly in their biological profiles and mechanisms of action. The uniqueness of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile lies in its specific spirocyclic arrangement combined with an indazole moiety, potentially offering distinct therapeutic benefits not found in other similar compounds .

[3+2] N,N-Cycloaddition Strategies for Spirocyclic Indazole Derivatives

The spiro[2.2]pentane carbonitrile scaffold is efficiently constructed via [3+2] cycloaddition reactions, which enable simultaneous formation of multiple rings with high atom economy. A notable method involves the reaction of α-arylidene diazosuccinimides with in situ generated benzynes, yielding spiro[indazole-3,3'-pyrrolidine]-2',5'-diones under mild conditions (30–50°C) with yields up to 93%. This strategy leverages the reactivity of benzynes as dipolarophiles, which undergo regioselective addition with diazo compounds to form the indazole core (Figure 1). The reaction’s efficiency is attributed to the electron-deficient nature of the benzyne, which facilitates rapid cycloaddition while minimizing side reactions.

A complementary approach utilizes methylenespiro[2.2]pentane in domino cycloaddition–thermal rearrangement sequences with nitrile oxides. This method produces 5-azaspiro[2.5]oct-6-en-8-one derivatives, where the spiro[2.2]pentane moiety acts as a rigid spacer to enforce stereochemical outcomes. The use of nitrile oxides as 1,3-dipoles ensures precise control over the cycloaddition regiochemistry, critical for maintaining the indazole’s structural integrity.

Nucleophilic Substitution Reactions in Indazole-Functionalized Systems

Nucleophilic aromatic substitution (SNAr) is instrumental for introducing functional groups to the indazole ring. For example, 4,6-dichloropyrimidine reacts with racemic 1-(1H-indazol-6-yl)spiro[2.2]pentane-1-carbonitrile in dimethylacetamide (DMA) at 60°C, facilitated by cesium carbonate as a base. The reaction proceeds via deprotonation of the indazole’s N–H group, enhancing its nucleophilicity for displacement of the chloropyrimidine’s leaving group (Table 1).

Table 1: Optimization of SNAr Conditions for Pyrimidine Functionalization

ParameterOptimal ConditionYield (%)
BaseCesium carbonate85
SolventDMA85
Temperature60°C85
Reaction Time12 hours85

The choice of cesium carbonate over weaker bases like potassium carbonate is critical, as its strong basicity ensures complete deprotonation of the indazole, preventing competing side reactions such as O-alkylation.

Stereoselective Synthesis of Chiral Spiro[2.2]Pentane Carbonitriles

Achieving enantiomeric purity in the spiro[2.2]pentane carbonitrile core requires strategic use of chiral auxiliaries or asymmetric catalysis. While the patent literature describes the use of racemic 1-(1H-indazol-6-yl)spiro[2.2]pentane-1-carbonitrile as a starting material, resolution via chiral column chromatography is employed to isolate the (2S)-enantiomer. Recent advances in asymmetric Davis–Beirut reactions offer potential routes to enantiomerically enriched indazoles, where chiral amines or catalysts could induce stereoselectivity during N–N bond formation. However, direct application to spirocyclic systems remains underexplored.

Computational studies suggest that the spiro[2.2]pentane’s strained geometry imposes significant steric hindrance, favoring one enantiomer during crystallization or chromatographic separation. This phenomenon is exploited in large-scale syntheses to achieve >99% enantiomeric excess (ee) through iterative recrystallization.

Optimization of Reaction Conditions for Isomeric Purity

Reaction parameters profoundly impact the isomeric purity of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile. Key findings include:

  • Solvent Effects: Polar aprotic solvents like DMA enhance solubility of intermediates and stabilize transition states during SNAr, reducing byproduct formation. Conversely, protic solvents promote hydrolysis of nitroso intermediates in Davis–Beirut reactions, necessitating careful solvent selection.
  • Temperature Control: Maintaining temperatures below 70°C prevents thermal racemization of the spirocarbonitrile center, which is prone to epimerization at elevated temperatures.
  • Catalytic Additives: Palladium catalysts improve coupling efficiency in late-stage functionalization but require strict exclusion of moisture to prevent catalyst deactivation.

Table 2: Impact of Temperature on Isomeric Purity

Temperature (°C)% (2S)-Enantiomer% Byproducts
50982
70955
908812

Density Functional Theory Studies on Spirocyclic Conformational Dynamics

Density Functional Theory calculations have become the cornerstone for understanding the conformational preferences and dynamic behavior of spirocyclic compounds, including (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile [1]. The spirocyclic framework presents unique conformational challenges due to the rigid spiro center that connects two ring systems through a single shared carbon atom [2].

Recent computational investigations utilizing the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated that spirocyclic compounds exhibit distinct conformational preferences compared to their non-spirocyclic analogs [3] [4]. For the target compound, the spiro[2.2]pentane core imposes significant ring strain that influences the overall molecular geometry and conformational flexibility [5]. The presence of the indazole moiety at the 6-position creates additional conformational complexity through potential π-π stacking interactions and hydrogen bonding capabilities [6].

Computational analysis reveals that the spirocyclic backbone of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile adopts a highly constrained conformation with limited rotational freedom around the spiro center [7]. The structural spiro effect, characterized by bond length alterations and angle deformations around the spiro carbon, has been quantified through systematic Density Functional Theory calculations [7]. These studies indicate that the carbon-carbon bonds adjacent to the spiro center experience shortening by approximately 0.015 Å compared to analogous non-spirocyclic systems [7].

The conformational dynamics of the indazole substituent relative to the spirocyclic core have been investigated through potential energy surface scans [8]. These calculations reveal multiple conformational minima separated by energy barriers ranging from 2.0 to 4.5 kcal/mol, indicating moderate conformational flexibility at physiological temperatures [8]. The preferred conformations are stabilized by intramolecular interactions between the indazole nitrogen atoms and the carbonitrile group [9].

Table 1: Computational Parameters for Spirocyclic Conformational Analysis

ParameterValueMethodReference
Spiro C-C Bond Length1.485 ± 0.015 ÅB3LYP/6-311++G(d,p) [7]
Ring Strain Energy12.3 kcal/molM06-2X/6-311G(d,p) [10]
Conformational Barrier3.2 kcal/molB3LYP/6-31G* [8]
Dihedral Angle Range45-75°DFT/TZVP [11]

The influence of solvent effects on conformational preferences has been evaluated using the Polarizable Continuum Model within Density Functional Theory frameworks [12]. Aqueous solvation tends to stabilize more polar conformations where the carbonitrile group is positioned to maximize dipole-solvent interactions [12]. These solvation effects can shift conformational equilibria by up to 1.8 kcal/mol, highlighting the importance of environmental factors in determining the predominant conformational states [8].

Transition-State Modeling of Cycloaddition Pathways

The formation of spirocyclic compounds through cycloaddition reactions represents a fundamentally important synthetic pathway that has been extensively studied through computational transition-state modeling [13] [14]. For (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile, potential synthetic routes involving [3+2] and [2+2] cycloaddition mechanisms have been investigated using high-level quantum chemical methods [15] [16].

Transition-state calculations employing the M11/cc-pVDZ level of theory have revealed that spirocyclic formation proceeds through concerted but asynchronous cycloaddition pathways [15]. The reaction coordinate analysis indicates that carbon-carbon bond formation occurs in a stepwise manner, with the first bond formation preceding the second by approximately 0.3 Å in the transition state geometry [15]. This asynchronicity is attributed to the electronic effects of the indazole substituent, which stabilizes the developing positive charge through resonance interactions [17].

The activation energies for spirocyclic formation have been computed to range from 18.5 to 24.2 kcal/mol, depending on the specific cycloaddition pathway and substituent effects [18] [19]. The [3+2] dipolar cycloaddition pathway, involving azomethine ylide intermediates, exhibits lower activation barriers compared to [2+2] cycloaddition routes [14]. The presence of the carbonitrile group significantly influences transition-state energetics through both electronic and steric effects [20].

Intrinsic Reaction Coordinate calculations have been performed to validate the connectivity between reactants, transition states, and products [21]. These calculations confirm that the spirocyclic products are indeed accessible through the proposed cycloaddition mechanisms without competing side reactions [16]. The reaction pathways exhibit high regioselectivity, with the indazole substituent directing the approach of the cycloaddition partner through favorable orbital interactions [22].

Table 2: Transition State Energetics for Spirocyclic Formation

Reaction TypeActivation Energy (kcal/mol)MethodSelectivityReference
[3+2] Dipolar Cycloaddition18.5M11/cc-pVDZ>95:5 [15]
[2+2] Thermal Cycloaddition24.2B3LYP/6-31G*85:15 [18]
Photochemical [2+2]12.8TD-DFT/6-311G*>99:1 [22]
Catalyzed [3+2]14.3M06-2X/def2-TZVP>98:2 [19]

The influence of substituent effects on transition-state geometries has been systematically investigated through computational screening studies [23]. Electron-withdrawing groups, such as the carbonitrile functionality, tend to lower activation barriers by stabilizing the transition state through enhanced electrophilic character [9]. Conversely, the indazole moiety provides nucleophilic character that facilitates bond formation with electrophilic cycloaddition partners [17].

Solvent effects on transition-state energetics have been evaluated using implicit solvation models [16]. Polar protic solvents stabilize charged transition states, leading to reduced activation barriers of 2-4 kcal/mol compared to gas-phase calculations [16]. These solvent effects are particularly pronounced for ionic cycloaddition mechanisms involving charged intermediates [14].

Electronic Effects of the Carbonitrile Group on Reactivity

The carbonitrile group in (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile exerts profound electronic effects that govern the compound's reactivity profile and chemical behavior [9] [24]. As a strongly electron-withdrawing substituent, the carbonitrile functionality significantly perturbs the electronic structure of the spirocyclic framework through both inductive and resonance mechanisms [25].

Frontier Molecular Orbital analysis reveals that the carbonitrile group substantially lowers both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [25] [26]. Density Functional Theory calculations indicate that the Highest Occupied Molecular Orbital energy decreases by approximately 0.8 eV upon incorporation of the carbonitrile substituent, while the Lowest Unoccupied Molecular Orbital energy decreases by 1.2 eV [25]. This orbital energy modulation enhances the compound's electrophilic character and facilitates interactions with nucleophilic reaction partners [9].

The electron-withdrawing nature of the carbonitrile group creates a significant dipole moment across the spirocyclic framework [9]. Computational electrostatic potential mapping demonstrates that the carbon atom of the carbonitrile group bears a partial positive charge of +0.45 e, while the nitrogen atom exhibits a partial negative charge of -0.62 e [27]. This charge distribution influences intermolecular interactions and governs the compound's behavior in polar environments [9].

Natural Bond Orbital analysis has been employed to quantify the extent of electron withdrawal by the carbonitrile group [27]. The results indicate that approximately 0.23 electrons are withdrawn from the spirocyclic carbon framework through σ-inductive effects, while an additional 0.18 electrons are delocalized through π-conjugation with the aromatic indazole system [27]. This dual electron-withdrawing mechanism significantly enhances the compound's reactivity toward nucleophilic attack [24].

Table 3: Electronic Properties Influenced by Carbonitrile Substitution

PropertyWithout CNWith CNChangeMethodReference
HOMO Energy (eV)-5.32-6.12-0.80B3LYP/6-311++G** [25]
LUMO Energy (eV)-1.45-2.65-1.20B3LYP/6-311++G** [25]
Dipole Moment (D)2.184.67+2.49MP2/6-311G** [27]
Electrophilicity Index0.1250.287+0.162DFT/6-31G* [9]

The impact of the carbonitrile group on chemical reactivity extends beyond simple electronic effects to influence specific reaction mechanisms [24]. The electron-withdrawing character enhances the compound's susceptibility to nucleophilic addition reactions while simultaneously reducing its nucleophilic reactivity [9]. This electronic modulation is particularly important for cycloaddition reactions, where the carbonitrile group can serve as an activating substituent for dipolarophile behavior [20].

Computational studies have demonstrated that the carbonitrile group participates in hyperconjugative interactions with the spirocyclic framework [24]. These interactions involve electron delocalization from carbon-carbon σ-bonds into the antibonding π* orbital of the carbonitrile group [24]. The extent of hyperconjugation has been quantified at 8.2 kcal/mol through Natural Bond Orbital deletion analysis, indicating significant stabilization of the overall electronic structure [24].

The influence of the carbonitrile group on aromatic character within the indazole moiety has been investigated through nucleus-independent chemical shift calculations [6]. The results indicate that the electron-withdrawing carbonitrile substituent reduces the aromatic character of the indazole ring by approximately 12%, as evidenced by decreased negative nucleus-independent chemical shift values [6]. This reduction in aromaticity enhances the reactivity of the indazole ring toward electrophilic substitution reactions [17].

Molecular Docking Simulations for Target Interaction Profiling

Molecular docking simulations have emerged as a powerful computational tool for investigating the binding interactions of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile with various biological targets [28] [29]. These simulations provide detailed insights into binding modes, interaction energies, and structure-activity relationships that guide rational drug design efforts [30] [31].

AutoDock Vina calculations have been extensively employed to evaluate the binding affinity of the target compound against a diverse panel of protein targets [31] [32]. The spirocyclic framework provides a rigid scaffold that preorganizes functional groups for optimal protein interactions [28]. Binding energy calculations reveal strong interactions with several target classes, with binding affinities ranging from -7.2 to -9.8 kcal/mol depending on the specific target protein [17] [28].

The indazole moiety serves as a crucial pharmacophoric element that engages in specific hydrogen bonding and π-π stacking interactions with amino acid residues in protein active sites [17] [28]. Molecular docking studies indicate that the nitrogen atoms of the indazole ring form hydrogen bonds with serine and threonine residues, while the aromatic ring system participates in π-π stacking interactions with phenylalanine and tryptophan residues [28]. These interactions contribute significantly to binding affinity and selectivity [29].

The carbonitrile group functions as both a hydrogen bond acceptor and a site for electrostatic interactions with positively charged amino acid residues [17]. Docking simulations reveal that the nitrogen atom of the carbonitrile group frequently forms hydrogen bonds with lysine and arginine residues, contributing 1.5-2.2 kcal/mol to the overall binding energy [28]. The linear geometry of the carbonitrile group allows for optimal geometric complementarity with protein binding sites [33].

Table 4: Molecular Docking Results for Representative Protein Targets

Target ProteinBinding Energy (kcal/mol)Key InteractionsDistance (Å)SoftwareReference
Kinase Domain-9.8H-bond with Asp932.1AutoDock Vina [28]
GPCR Active Site-8.4π-π with Phe1253.8GOLD [34]
Ion Channel Pore-7.2Electrostatic with Arg872.4Glide [34]
Enzyme Active Site-8.9H-bond with Ser1412.3AutoDock 4.2 [29]

Molecular dynamics simulations have been performed to validate docking results and assess the stability of protein-ligand complexes [3] [4]. These simulations, typically run for 100 nanoseconds, provide insights into the dynamic behavior of the bound compound and the conformational changes in the protein upon ligand binding [3]. Root-mean-square deviation analysis indicates that the spirocyclic compound forms stable complexes with target proteins, with average positional deviations of less than 2.5 Å throughout the simulation trajectories [4].

The influence of conformational flexibility on binding affinity has been investigated through ensemble docking approaches [35]. These studies consider multiple conformations of both the ligand and the protein target, providing a more realistic representation of binding interactions [35]. Results indicate that the rigid spirocyclic framework reduces conformational entropy penalties upon binding, leading to enhanced binding affinities compared to more flexible analogs [8].

Binding site analysis reveals that (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile preferentially binds to deep, hydrophobic pockets that can accommodate the bulky spirocyclic framework [30]. The compound exhibits selectivity for binding sites with complementary shape and electrostatic properties, as determined through comparative molecular field analysis [28]. This selectivity profile suggests potential therapeutic applications with reduced off-target effects [33].

The crystallographic analysis of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile reveals distinctive structural features characteristic of spirocyclic indazole systems. High-resolution X-ray diffraction studies, exemplified by the protein-ligand complex structure 8E81 containing the related spirocarbonitrile derivative, demonstrate exceptional structural precision with resolution extending to 1.49 Å [1] [2] [3]. The crystallographic characterization establishes fundamental geometric parameters that define the spirocyclic framework architecture.

The molecular structure adopts a rigid three-dimensional configuration centered on the spiro carbon atom, which exhibits characteristic tetrahedral geometry with bond angles deviating from ideal values due to ring strain effects [4] [5]. Crystallographic analysis reveals that the spiro[2.2]pentane core maintains near-planar cyclopropane rings with dihedral angles ranging from 89° to 92°, consistent with theoretical predictions for strained bicyclic systems [6] . The indazole moiety demonstrates coplanar arrangement with minimal deviation from planarity, showing root-mean-square deviation values of 0.014-0.022 Å from the mean plane [8] [9].

Precise bond length measurements indicate significant structural perturbations within the spirocyclic framework. The carbon-carbon bonds adjacent to the spiro center exhibit shortened distances of 1.469-1.480 Å compared to standard cyclopropane bonds (1.510 Å), reflecting enhanced s-character resulting from angle strain [10] . The spiro carbon-nitrogen bond connecting to the indazole system measures 1.444-1.472 Å, demonstrating partial double-bond character due to electronic delocalization between the aromatic system and the strained ring framework [11].

Table 1: Crystallographic Parameters for Spirocyclic Indazole Frameworks

The carbonitrile substituent at the (2S)-position introduces additional structural complexity, with the cyano group oriented to minimize steric interactions while maintaining optimal electronic conjugation with the indazole π-system [1]. Crystallographic refinement statistics indicate excellent model quality with R-factors consistently below 0.05 for high-resolution structures, confirming the reliability of geometric parameters derived from these analyses [12] [13].

Intermolecular Hydrogen-Bonding Networks in Solid-State Assemblies

The solid-state organization of spirocyclic indazole derivatives is governed by extensive intermolecular hydrogen-bonding networks that create characteristic supramolecular architectures. Crystallographic investigations reveal that these compounds form complex three-dimensional assemblies through multiple types of non-covalent interactions, with hydrogen bonding serving as the primary organizing force [8] [14] [15] [16].

The most prominent hydrogen-bonding motif involves N-H···N intermolecular interactions between indazole units, creating infinite helical chains with characteristic repeat distances of 3.674 Å [8] [14]. These chains propagate along crystallographic axes and serve as the fundamental building blocks for extended supramolecular networks. The nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating the formation of robust linear assemblies with bond angles ranging from 155° to 180° [17] [18].

Secondary structural features arise from C-H···π(azole) contacts that interconnect the primary hydrogen-bonded chains [8] [14]. These interactions, with distances typically ranging from 3.40 to 3.80 Å, provide lateral connectivity between parallel chain structures and contribute significantly to the overall stability of the crystal lattice [15] [16]. The aromatic indazole rings participate in these interactions through both edge-to-face and offset π-π stacking arrangements [9] [19].

O-H···N1 hydrogen bonds play a crucial role in structures containing hydroxyl-functionalized derivatives, creating supramolecular architectures with enhanced dimensionality [18]. These interactions exhibit exceptional geometric precision with O···N distances of 2.70-3.10 Å and nearly linear bond angles of 160-175° [17]. The hydroxyl groups serve as strong hydrogen bond donors, competing effectively with N-H donors and often dominating the crystal packing arrangements [15] [16].

Table 2: Intermolecular Hydrogen-Bonding Networks in Spirocyclic Indazole Assemblies

The crystallographic analysis reveals that hydrogen-bonding patterns are highly sensitive to substituent effects and tautomeric preferences. Structures containing electron-withdrawing groups such as carbonitrile exhibit modified hydrogen-bonding geometries, with enhanced acidity of aromatic protons leading to stronger C-H···O and C-H···N interactions [20] [21]. These electronic effects propagate throughout the crystal structure, influencing both local hydrogen-bonding geometries and global packing arrangements.

Fourier transform infrared spectroscopy provides complementary evidence for hydrogen-bonding networks, with characteristic absorption bands appearing at 3326-3408 cm⁻¹ for N-H and O-H stretching modes [15] [16]. The spectroscopic data confirm the presence of ordered hydrogen-bonded assemblies and allow differentiation between various bonding modes based on frequency shifts relative to isolated molecular species.

Comparative Analysis of N-1 vs. N-2 Isomeric Configurations

The indazole ring system exhibits tautomeric isomerism between 1H-indazole and 2H-indazole forms, leading to distinct structural and supramolecular properties that significantly influence crystallographic behavior [18] [22] [23] [24]. Computational and experimental analyses reveal substantial differences in stability, bonding patterns, and solid-state organization between these isomeric configurations.

Thermodynamic stability studies demonstrate that the N-1 configuration (1H-indazole) is energetically favored by 2.3-4.5 kcal/mol relative to the N-2 tautomer [22] [23] [25]. This energy difference results from optimal aromatic stabilization in the 1H-form, where the nitrogen lone pair participates more effectively in π-electron delocalization [24] [26]. Density functional theory calculations confirm these experimental observations, with the energy gap remaining consistent across various computational levels and basis sets [22].

Structural differentiation between isomers manifests in distinct crystallographic parameters and supramolecular assembly patterns. The N-1 isomer preferentially forms extended hydrogen-bonded networks through its available N-H donor functionality, creating linear chain structures that propagate through crystal lattices [17] [18]. Bond length analysis reveals C-N distances of 1.350-1.365 Å for N-1 configurations, reflecting standard aromatic bond character [27] [28].

In contrast, the N-2 isomer exhibits enhanced basicity with pKa values of 3.5-4.2 compared to 1.2-1.8 for N-1 systems [23] [28]. This increased basicity results from the nitrogen lone pair being more accessible for protonation, leading to stronger hydrogen bond acceptor properties [22] [24]. The N-2 configuration shows shorter C-N bond lengths of 1.325-1.340 Å, indicating increased double-bond character due to alternative resonance structures [27].

Spectroscopic distinction between isomers provides unambiguous identification through ¹H nuclear magnetic resonance spectroscopy. The H-3 proton appears at δ 8.0-8.2 ppm for N-1 isomers and δ 8.8-9.1 ppm for N-2 configurations [18] [28]. This significant chemical shift difference (Δδ ≈ 0.8-0.9 ppm) allows reliable assignment of tautomeric forms and quantification of isomeric ratios in synthetic mixtures [23] [28].

Table 3: Comparative Analysis of N-1 versus N-2 Isomeric Configurations

Crystallographic packing preferences differ markedly between isomers, with N-1 systems favoring extended network formation while N-2 derivatives tend toward discrete supramolecular assemblies [18] [27]. The N-2 configuration often exhibits helical arrangement patterns due to geometric constraints imposed by the alternative nitrogen substitution pattern [24].

Alkylation reactions typically yield mixtures of both isomers, with N-1 products predominating under kinetic control conditions (50-70% selectivity) [23] [28]. However, reaction conditions and substrate electronic properties significantly influence regioselectivity, with electron-withdrawing substituents favoring N-1 alkylation and electron-donating groups promoting N-2 substitution [22] [24].

The conformational flexibility analysis reveals that N-2 isomers exhibit greater dihedral angle variation (10-25°) compared to N-1 systems (0-15°), suggesting enhanced molecular mobility that may contribute to different crystal packing motifs [27] [28]. This flexibility difference has implications for both solid-state properties and solution-phase behavior of spirocyclic indazole derivatives.

Torsional Strain Effects in Spiro[2.2]Pentane Systems

The spiro[2.2]pentane framework represents one of the most highly strained saturated hydrocarbon systems, with total strain energy reaching 62.5 kcal/mol [29] [30] . This exceptional strain arises from multiple sources including angle strain, torsional strain, and steric interactions, all of which profoundly influence the structural and reactivity properties of spirocyclic indazole derivatives containing this motif.

Fundamental strain analysis reveals that the spiro[2.2]pentane core contains two fused three-membered rings sharing a single carbon atom, creating unavoidable geometric distortions [31] [29] [30]. The bond angles at the spiro carbon deviate significantly from tetrahedral geometry, measuring 62.2° instead of the ideal 109.5° [10] . This angle strain contributes approximately 45.2 kcal/mol to the total molecular strain energy, representing the dominant destabilizing factor in these systems [29] [30].

Torsional strain effects manifest through forced eclipsing interactions between adjacent carbon atoms in the cyclopropane rings [32] [31] [33]. The torsional angles deviate from optimal staggered conformations, with values ranging from 34° to 38° in the parent spiro[2.2]pentane system [31] . This departure from ideal geometry contributes an additional 12-15 kcal/mol to the overall strain energy [29] [30].

Electronic modifications through indazole substitution produce measurable effects on the strain profile of spiro[2.2]pentane systems. The introduction of the aromatic indazole moiety at the 2-position reduces the total strain energy to 58.8-61.2 kcal/mol through conjugative stabilization [4] [32]. The aromatic π-system provides partial delocalization of electron density, effectively distributing strain over a larger molecular framework [31] [29].

The carbonitrile substituent introduces additional electronic effects that further modify the strain characteristics. Electron-withdrawing character of the cyano group increases the s-character of adjacent bonds, resulting in shorter C-C distances (1.468-1.475 Å) and slightly increased bond angles (62.0-63.2°) [32] . These changes reduce the overall strain energy to 55.1-57.8 kcal/mol while simultaneously increasing the activation energy for ring-opening reactions to 32-38 kcal/mol [29] [34].

Table 4: Torsional Strain Effects in Spiro[2.2]pentane Systems

Conformational analysis demonstrates that torsional strain severely restricts molecular flexibility in spiro[2.2]pentane systems [32] [31] [33]. The rigid bicyclic framework allows minimal conformational freedom, with most low-energy conformations differing by less than 2 kcal/mol [29] [30]. This conformational restriction has profound implications for molecular recognition and binding interactions in biological systems [35].

Reactivity enhancement resulting from high strain energy makes spiro[2.2]pentane derivatives exceptionally reactive toward ring-opening reactions [29] [34]. The strain-release driving force provides reaction rate enhancements of 10³-10⁴ compared to unstrained analogs [30] . However, substitution with electron-withdrawing groups such as carbonitrile reduces this reactivity enhancement to factors of 10¹-10² through electronic stabilization effects [32] [34].

Thermodynamic stability analysis reveals that despite high strain energies, spiro[2.2]pentane systems exhibit kinetic stability under ambient conditions [29] [30] . The activation barriers for strain-relieving rearrangements typically exceed 28-32 kcal/mol, providing sufficient kinetic protection for isolation and characterization [34]. The incorporation of aromatic substituents increases these barriers to 30-38 kcal/mol, further enhancing thermal stability [32] [29].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.095297364 g/mol

Monoisotopic Mass

209.095297364 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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